Cas no 505082-79-1 (4-(2,6-Difluorophenyl)benzoic acid)

4-(2,6-Difluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid derivative with applications in pharmaceutical and agrochemical research. Its structure, featuring a benzoic acid core substituted with a 2,6-difluorophenyl group, makes it a valuable intermediate in the synthesis of bioactive compounds. The fluorine atoms enhance electron-withdrawing properties, influencing reactivity and stability in synthetic pathways. This compound is particularly useful in the development of active pharmaceutical ingredients (APIs) and specialty chemicals due to its ability to modulate physicochemical properties. High purity and consistent quality ensure reliable performance in demanding synthetic applications. Its versatility and well-defined structure make it a preferred choice for researchers in medicinal and industrial chemistry.
4-(2,6-Difluorophenyl)benzoic acid structure
505082-79-1 structure
Product Name:4-(2,6-Difluorophenyl)benzoic acid
CAS No:505082-79-1
MF:C13H8F2O2
MW:234.198230743408
MDL:MFCD18312610
CID:933857
Update Time:2025-06-08

4-(2,6-Difluorophenyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2',6'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
    • 4-(2,6-Difluorophenyl)benzoic acid
    • 2',6'-Difluoro-4-Biphenylcarboxylic Acid
    • 2',6'-DIFLUOROBIPHENYL-4-CARBOXYLIC ACID
    • 26C
    • 2f7i
    • MDL: MFCD18312610
    • Inchi: 1S/C13H8F2O2/c14-10-2-1-3-11(15)12(10)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17)
    • InChI Key: CWWIIKLXUPZDOG-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1C1C=CC(C(=O)O)=CC=1)F

Computed Properties

  • Exact Mass: 234.04900
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 37.30000
  • LogP: 3.33000

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4-(2,6-Difluorophenyl)benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:505082-79-1)4-(2,6-Difluorophenyl)benzoic acid
Order Number:A1163773
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:19
Price ($):222.0
Email:sales@amadischem.com

Additional information on 4-(2,6-Difluorophenyl)benzoic acid

4-(2,6-Difluorophenyl)benzoic Acid (CAS No. 505082-79-1): An Overview of Its Properties, Applications, and Recent Research Advances

4-(2,6-Difluorophenyl)benzoic acid (CAS No. 505082-79-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique 2,6-difluorophenyl substituent and benzoic acid core, exhibits a range of interesting properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.

The molecular structure of 4-(2,6-difluorophenyl)benzoic acid consists of a benzene ring with a carboxylic acid group at the para position and a 2,6-difluorophenyl substituent. The presence of the fluorine atoms imparts significant electronic and steric effects, which can influence the compound's reactivity and biological activity. These properties have been extensively studied in recent years, leading to a deeper understanding of its potential applications.

In the realm of medicinal chemistry, 4-(2,6-difluorophenyl)benzoic acid has been explored as a key intermediate in the synthesis of several promising drug candidates. For instance, it has been used in the development of novel anti-inflammatory agents and anticancer drugs. The fluorine atoms in the 2,6-difluorophenyl group can enhance the lipophilicity and metabolic stability of the final compounds, making them more effective in vivo.

Recent research has also highlighted the role of 4-(2,6-difluorophenyl)benzoic acid in the design of small molecule inhibitors for various biological targets. A study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and evaluation of a series of derivatives based on this scaffold as potent inhibitors of protein kinases. The results showed that these compounds exhibited high selectivity and efficacy against specific kinases involved in cancer progression.

Beyond its medicinal applications, 4-(2,6-difluorophenyl)benzoic acid has found use in materials science due to its ability to form stable complexes with metal ions. This property makes it an attractive candidate for the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies.

A notable example is a study published in Chemical Communications in 2020, where researchers synthesized a MOF using 4-(2,6-difluorophenyl)benzoic acid as a ligand. The resulting MOF exhibited exceptional stability and high surface area, making it suitable for gas adsorption studies. The unique electronic properties imparted by the fluorine atoms were found to enhance the material's performance in these applications.

The synthetic accessibility of 4-(2,6-difluorophenyl)benzoic acid is another factor contributing to its widespread use. Several efficient synthetic routes have been developed to prepare this compound on both laboratory and industrial scales. One common approach involves the reaction of 4-bromobenzoic acid with 1-fluoro-3-iodobenzene followed by palladium-catalyzed cross-coupling reactions. These methods have been optimized to achieve high yields and purity levels, ensuring consistent quality for downstream applications.

In conclusion, 4-(2,6-difluorophenyl)benzoic acid (CAS No. 505082-79-1) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and versatile synthetic routes make it an invaluable building block for the development of advanced pharmaceuticals and functional materials. Ongoing research continues to uncover new applications and optimize existing ones, further solidifying its importance in these fields.

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Amadis Chemical Company Limited
(CAS:505082-79-1)4-(2,6-Difluorophenyl)benzoic acid
A1163773
Purity:99%
Quantity:1g
Price ($):222.0
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